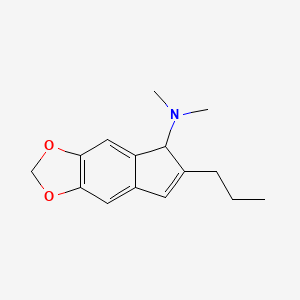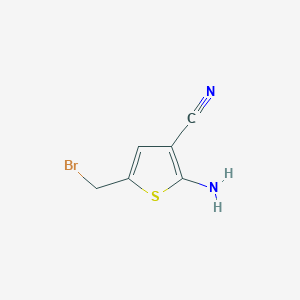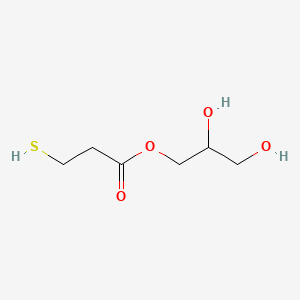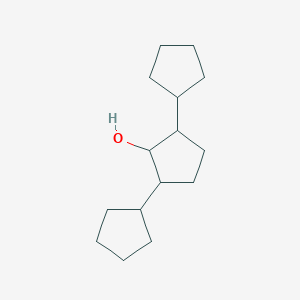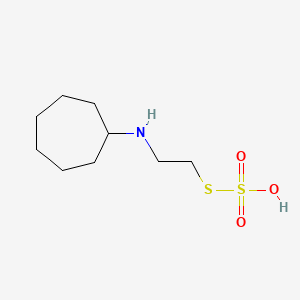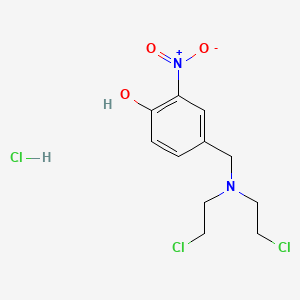
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, a bis(2-chloroethyl)amino group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product formation. The nitro group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Aplicaciones Científicas De Investigación
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is unique due to the presence of the nitro group, which can be further modified to enhance its biological activity. This compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propiedades
Número CAS |
77905-50-1 |
|---|---|
Fórmula molecular |
C11H15Cl3N2O3 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)aminomethyl]-2-nitrophenol;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2O3.ClH/c12-3-5-14(6-4-13)8-9-1-2-11(16)10(7-9)15(17)18;/h1-2,7,16H,3-6,8H2;1H |
Clave InChI |
HTLJBGVWEGEYEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN(CCCl)CCCl)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
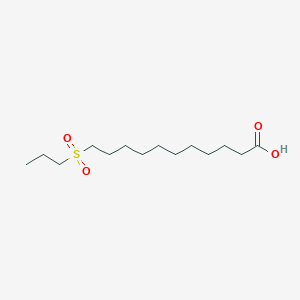
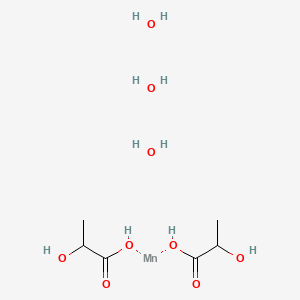
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
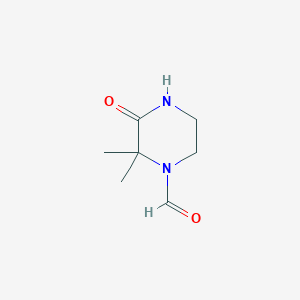
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
